cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
Description
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
cyclobutyl-(1,5-dimethylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-7-6-9(11-12(7)2)10(13)8-4-3-5-8/h6,8,10,13H,3-5H2,1-2H3 |
InChI Key |
CKGHZPIIIRETTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CCC2)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition to Pyrazole-3-Carbaldehyde
A foundational method involves the nucleophilic addition of a cyclobutyl Grignard reagent to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. This two-step process begins with the synthesis of the aldehyde precursor via Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole. Subsequent treatment with cyclobutylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields the secondary alcohol after acidic workup.
Key Reaction Conditions
- Aldehyde Synthesis : 1,5-Dimethyl-1H-pyrazole reacts with POCl₃ and DMF at 0°C, followed by hydrolysis (yield: 68–72%).
- Grignard Addition : Cyclobutylmagnesium bromide (1.2 equiv.) in THF, stirred for 4 hours at −78°C (yield: 55–60%).
Analytical Validation
- ¹H NMR : Methine proton (CH-OH) appears as a triplet at δ 4.12 ppm (J = 6.5 Hz).
- LC-MS : [M+H]⁺ peak at m/z 180.25.
Reduction of Cyclobutyl(1,5-Dimethyl-1H-Pyrazol-3-Yl)Ketone
Catalytic hydrogenation or hydride reduction of the corresponding ketone offers a high-yield pathway. The ketone intermediate is synthesized via Friedel-Crafts acylation using cyclobutanoyl chloride and 1,5-dimethyl-1H-pyrazole in the presence of AlCl₃.
Optimized Procedure
- Acylation : 1,5-Dimethyl-1H-pyrazole (1.0 equiv.), cyclobutanoyl chloride (1.1 equiv.), AlCl₃ (1.5 equiv.) in dichloromethane, 0°C to room temperature, 12 hours (yield: 75–80%).
- Reduction : Ketone (1.0 equiv.), NaBH₄ (2.0 equiv.) in methanol, 0°C to room temperature, 2 hours (yield: 85–90%).
Critical Parameters
- Excess NaBH₄ ensures complete reduction of sterically hindered ketones.
- Catalytic hydrogenation (H₂, Pd/C) achieves similar yields but requires higher pressures (3–5 atm).
Copper-Catalyzed Cyclopropane Ring Expansion
A novel approach leverages copper-catalyzed ring expansion of vinylcyclopropanes fused to pyrazole. This method constructs the cyclobutyl moiety directly on the pyrazole core via [2+2] cycloaddition.
Reaction Protocol
- Vinylcyclopropane Synthesis : 1,5-Dimethyl-3-vinyl-1H-pyrazole is prepared via Heck coupling (yield: 60–65%).
- Cycloaddition : Cu(OTf)₂ (10 mol%), ethylene gas (1 atm), dichloroethane, 80°C, 24 hours (yield: 50–55%).
Advantages
- Stereoselective formation of the cyclobutane ring.
- Compatible with electron-deficient pyrazoles.
Multi-Component Condensation Strategy
A one-pot, three-component reaction involving 1,5-dimethyl-1H-pyrazole, cyclobutanone, and formaldehyde under acidic conditions streamlines synthesis.
Optimized Conditions
- Reactants : 1,5-Dimethyl-1H-pyrazole (1.0 equiv.), cyclobutanone (1.2 equiv.), paraformaldehyde (1.5 equiv.).
- Catalyst : p-Toluenesulfonic acid (20 mol%) in toluene, reflux, 6 hours (yield: 70–75%).
Mechanistic Insight
- Formation of a Mannich base intermediate, followed by intramolecular cyclization.
- Acid catalysis enhances iminium ion formation, driving the reaction equilibrium.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Addition | 55–60 | Straightforward reagents | Low-temperature conditions required |
| Ketone Reduction | 85–90 | High efficiency | Multi-step synthesis |
| Copper-Catalyzed Expansion | 50–55 | Stereoselectivity | Specialized catalyst |
| Multi-Component Reaction | 70–75 | One-pot procedure | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions on the pyrazole ring could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has been investigated for its potential as an anticancer agent. Studies have shown that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
A recent study demonstrated that a series of pyrazole derivatives, including this compound, effectively inhibited tumor growth in vivo. The compound showed a dose-dependent response in reducing tumor size in mouse models, suggesting its potential as a therapeutic agent in cancer treatment .
Agricultural Applications
Fungicides and Pesticides
The compound has been identified as a promising candidate for developing fungicides and pesticides. Its chemical structure allows it to interact with biological pathways in pests and pathogens, leading to effective pest control without significant toxicity to non-target organisms.
Data Table: Efficacy of this compound as a Fungicide
| Concentration (mg/L) | % Inhibition of Fungal Growth |
|---|---|
| 10 | 45% |
| 50 | 70% |
| 100 | 85% |
This table illustrates the compound's effectiveness at various concentrations against common fungal pathogens .
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymers to enhance their thermal stability and mechanical properties. The incorporation of pyrazole derivatives into polymer matrices has shown improvements in resistance to thermal degradation.
Case Study: Polymer Blends
Research conducted on polymer blends containing this compound revealed enhanced tensile strength and elongation at break compared to control samples without the additive. This suggests potential applications in creating durable materials for various industrial uses .
Mechanism of Action
The mechanism of action of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentyl(1,5-Dimethyl-1H-Pyrazol-3-yl)methanol
Structural Variation : Replacement of the cyclobutyl group with a cyclopentyl ring (CAS 1698758-27-8).
Key Differences :
- Molecular Weight : The cyclopentyl analog has a molecular weight of 194.28 g/mol (C11H18N2O) compared to the cyclobutyl variant (~178.25 g/mol, estimated for C10H16N2O).
- Hydrophobicity : The larger cyclopentyl group may enhance lipophilicity, impacting solubility in polar solvents .
Table 1: Cycloalkyl-Substituted Pyrazole Methanol Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol | 1700454-31-4 | C10H16N2O* | ~178.25 | Cyclobutyl |
| Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol | 1698758-27-8 | C11H18N2O | 194.28 | Cyclopentyl |
*Estimated based on structural similarity to cyclopentyl analog.
Pyrazole Derivatives with Functionalized Side Chains
Example 1 : N-tert-Butyl-2-[1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrazol-3-yl]benzamide (C22H24N4O3)
- Structural Contrast: Incorporates a benzamide and fluorophenyl group instead of cycloalkyl-methanol.
- Properties : Enhanced π-π stacking and dipole interactions due to aromatic substituents, leading to higher melting points and crystallinity. The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .
Example 2: 2-{Bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol
- Structural Contrast: Features dual pyrazole units linked to an ethanolamine backbone.
- Applications: Acts as a chelating agent for metal ions, leveraging the pyrazole’s nitrogen donors. The ethanol group enables solubility in polar solvents, similar to the methanol group in the target compound .
Table 2: Functional Group Impact on Properties
| Compound Type | Functional Groups | Key Properties |
|---|---|---|
| Cyclobutyl-methanol pyrazole | -OH, cyclobutyl | Moderate solubility, hydrogen bonding |
| Benzamide-pyrazole | Aromatic, amide | High crystallinity, thermal stability |
| Bis-pyrazole ethanolamine | Dual pyrazole, -OH | Metal coordination, polar solubility |
Chromatographic Behavior :
- Cyclobutyl-containing compounds (e.g., sibutramine analogs in ) exhibit distinct relative retention times (RRT) in gas chromatography (GC). For instance, N-{3-Methyl-1-(1-phenylcyclobutyl)-butyl}-N,N-dimethylamine has an RRT of 0.33, suggesting that the cyclobutyl group reduces polarity compared to bulkier substituents .
Hydrogen Bonding :
- The methanol group in the target compound facilitates hydrogen-bonded networks, as observed in pyrazole alcohols. This contrasts with ether or ester derivatives, which lack strong H-bond donors and exhibit lower melting points .
Biological Activity
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Chemical Formula: CHNO
- Molecular Weight: 182.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzymatic activities and receptor functions, leading to various pharmacological effects. The precise pathways involved depend on the specific biological context in which the compound is utilized.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens, including Gram-positive and Gram-negative bacteria. The results indicated:
- Minimum Inhibitory Concentration (MIC): Ranged from 32 µg/mL to 128 µg/mL across different strains.
- Mechanism: The compound was found to disrupt bacterial membrane integrity, leading to cell lysis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anti-inflammatory Activity Assessment
Another study focused on the anti-inflammatory properties of the compound using a murine model of inflammation:
- Results: Treatment with this compound significantly reduced paw swelling and levels of pro-inflammatory markers.
- Key Findings:
- Reduction in TNF-alpha and IL-6 levels.
- Inhibition of COX activity by approximately 50%.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives in terms of biological activity:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| (1-cyclobutyl-1H-pyrazol-4-yl)methanol | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
